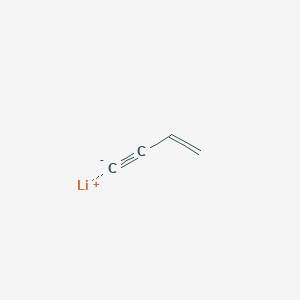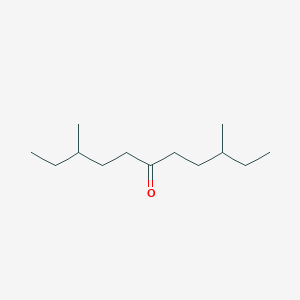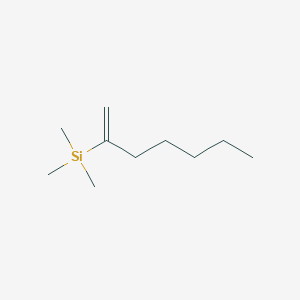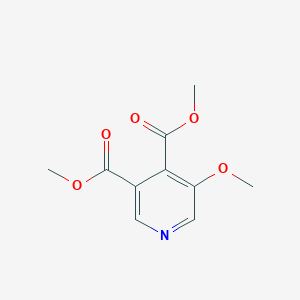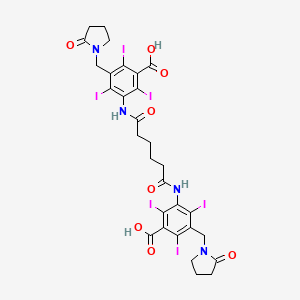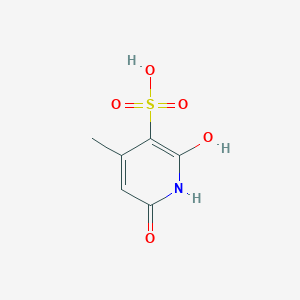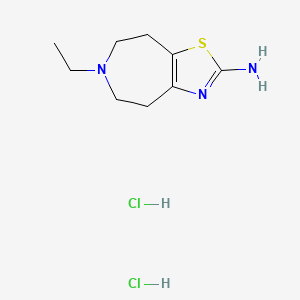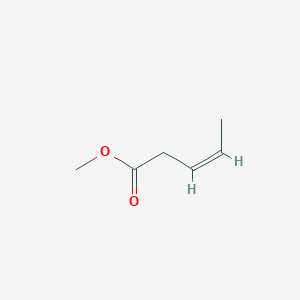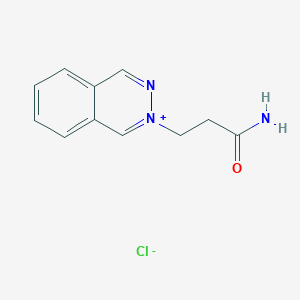
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a nicotinamidomethyl ester group, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyldithio-, nicotinamidomethyl ester typically involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . The reaction conditions often require the presence of a base to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the use of carbonate esters reacting with ammonia . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the hydrolysis of esters can be catalyzed by either an acid or a base . Acidic hydrolysis results in the formation of a carboxylic acid and an alcohol, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester bond in acidic conditions would yield nicotinamide and dimethyldithiocarbamic acid.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyldithio-, nicotinamidomethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule . The ester group allows it to interact with various functional groups in biological systems, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
Ethyl carbamate: Another ester of carbamic acid, commonly used in organic synthesis.
Dithiocarbamate: A related compound with sulfur atoms in its structure.
Uniqueness
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is unique due to its nicotinamidomethyl ester group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates and dithiocarbamates, which may not have the same range of applications or reactivity.
Propiedades
Número CAS |
38221-43-1 |
|---|---|
Fórmula molecular |
C10H13N3OS2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
(pyridine-3-carbonylamino)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-7-12-9(14)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3,(H,12,14) |
Clave InChI |
IUTXHUJHWKYMFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCNC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


